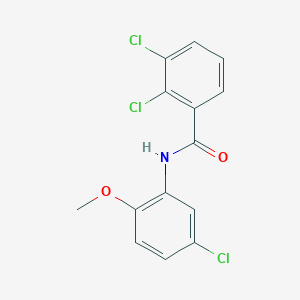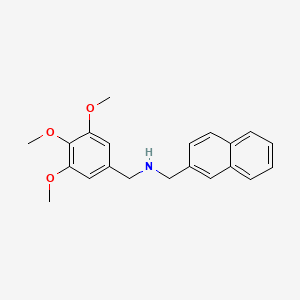![molecular formula C12H13N3O3 B5758180 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole, also known as MNPEI, is a synthetic compound that belongs to the class of imidazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole is not fully understood. However, it has been proposed that it exerts its pharmacological effects by modulating various cellular signaling pathways, including the NF-κB, MAPK, and PI3K/Akt pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.
Biochemical and Physiological Effects
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to protect against cellular damage caused by reactive oxygen species (ROS).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole offers several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it a suitable candidate for drug development studies. It also exhibits potent pharmacological effects at low concentrations, which makes it a cost-effective option for in vitro and in vivo studies. However, 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high concentrations, which requires careful dose optimization.
Direcciones Futuras
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole has shown promising results in various preclinical studies, but further research is needed to fully understand its pharmacological properties and potential applications. Some possible future directions for 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole research include:
1. Development of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole-based drugs for the treatment of cancer, cardiovascular diseases, and infectious diseases.
2. Investigation of the potential of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole as a neuroprotective agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Study the potential of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole as a dietary supplement for the prevention of chronic diseases, such as diabetes and obesity.
4. Investigation of the mechanisms underlying the pharmacological effects of 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole to identify potential targets for drug development.
Conclusion
In conclusion, 1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole is a synthetic compound that has shown promising results in various preclinical studies for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It exhibits potent antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs for the treatment of various diseases. Further research is needed to fully understand its pharmacological properties and potential applications.
Métodos De Síntesis
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole can be synthesized using a simple and efficient method that involves the reaction of 4-methyl-2-nitrophenol with 2-chloroethylamine hydrochloride in the presence of a base, followed by cyclization using an acid catalyst. The resulting product is a yellow crystalline solid with a purity of over 95%.
Aplicaciones Científicas De Investigación
1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to exhibit potent antioxidant, anti-inflammatory, and antimicrobial activities, making it a promising candidate for the development of new drugs for the treatment of various diseases, including cancer, cardiovascular diseases, and infectious diseases.
Propiedades
IUPAC Name |
1-[2-(4-methyl-2-nitrophenoxy)ethyl]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-10-2-3-12(11(8-10)15(16)17)18-7-6-14-5-4-13-9-14/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PANVGCXRYUEUGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCN2C=CN=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47197029 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)



![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)

![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)

![4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5758163.png)
![N-cyclopentyl-2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5758166.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5758176.png)

![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)
